molecular formula C4H10FNO B11746848 (2R)-2-fluoro-3-methoxypropan-1-amine

(2R)-2-fluoro-3-methoxypropan-1-amine

Cat. No.: B11746848
M. Wt: 107.13 g/mol
InChI Key: BHXJIJFQIQVXKR-SCSAIBSYSA-N
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Description

(2R)-2-fluoro-3-methoxypropan-1-amine is an organic compound with a chiral center, making it an enantiomer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-fluoro-3-methoxypropan-1-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the nucleophilic substitution of a suitable precursor, such as (2R)-2-fluoro-3-methoxypropyl chloride, with an amine source under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-fluoro-3-methoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2R)-2-fluoro-3-methoxypropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-2-fluoro-3-methoxypropan-1-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s activity is influenced by its stereochemistry, which affects its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-fluoro-3-methoxypropan-1-amine: The enantiomer of the compound with opposite stereochemistry.

    2-fluoro-3-methoxypropan-1-amine: The racemic mixture containing both (2R) and (2S) enantiomers.

    2-chloro-3-methoxypropan-1-amine: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

(2R)-2-fluoro-3-methoxypropan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomer or other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C4H10FNO

Molecular Weight

107.13 g/mol

IUPAC Name

(2R)-2-fluoro-3-methoxypropan-1-amine

InChI

InChI=1S/C4H10FNO/c1-7-3-4(5)2-6/h4H,2-3,6H2,1H3/t4-/m1/s1

InChI Key

BHXJIJFQIQVXKR-SCSAIBSYSA-N

Isomeric SMILES

COC[C@@H](CN)F

Canonical SMILES

COCC(CN)F

Origin of Product

United States

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